molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3020289
CAS No.: 938007-41-1
M. Wt: 254.245
InChI Key: HKDDIQAZXUABSV-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core. The molecule is substituted with a methyl group at position 6 and a phenyl group at position 3, with a carboxylic acid moiety at position 2.

Properties

IUPAC Name

6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDIQAZXUABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

  • Position 3 : The phenyl group in the target compound is replaced with methyl (e.g., ), cyclopropyl (), or isobutyl () groups in analogs. These modifications influence steric bulk and electronic properties.
  • Position 6 : The methyl group in the target compound is substituted with methoxyphenyl (), cyclopropyl (), or furyl groups (), altering hydrophobicity and hydrogen-bonding capacity.
  • Carboxylic Acid : The conserved carboxylic acid at position 4 suggests a role in binding interactions, as seen in PPAR-activating pyrazolopyridine derivatives ().

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) R3 Substituent R6 Substituent Molecular Formula Molecular Weight Key References
6-Methyl-3-phenylisoxazolo[...]-4-carboxylic acid (Hypothetical) Phenyl Methyl C14H10N2O3 254.24
6-(4-Methoxyphenyl)-3-methyl [...] (938001-71-9) Methyl 4-Methoxyphenyl C15H12N2O4 284.27
5-Chloro-6-cyclopropyl-3-methyl [...] (54709-10-3) Methyl Cyclopropyl C11H9ClN2O3 252.66
3-Cyclopropyl-6-ethyl [...] (1018151-12-6) Cyclopropyl Ethyl C12H12N2O3 232.24
6-Cyclopropyl-3-methyl [...] (923258-65-5) Methyl Cyclopropyl C11H10N2O3 218.21
6-(Furan-2-yl)-3-isopropyl [...] (953738-43-7) Isopropyl Furan-2-yl C14H12N2O4 272.26
3-Isobutyl-6-phenyl [...] (1263211-68-2) Isobutyl Phenyl C17H16N2O3 296.32

Functional Implications

  • Bioactivity Potential: While direct data for the target compound is unavailable, highlights that pyrazolopyridine-4-carboxylic acid derivatives (e.g., 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) exhibit PPAR activation and triglyceride-lowering effects, suggesting that isoxazolopyridine analogs may share similar pharmacological profiles .
  • Substituent Effects :
    • Electron-Withdrawing Groups : Chlorine at position 5 () may enhance metabolic stability but reduce solubility.
    • Aromatic Substituents : Methoxyphenyl () or furyl groups () could improve binding affinity through π-π interactions.
    • Aliphatic Chains : Ethyl or cyclopropyl groups () may optimize lipophilicity for membrane penetration.

Biological Activity

6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 938007-41-1) is a heterocyclic compound characterized by its unique isoxazole and pyridine structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is C14H10N2O3C_{14}H_{10}N_{2}O_{3}, with a molecular weight of 254.24 g/mol. Its structural uniqueness stems from the presence of a methyl group at the 6-position and a phenyl group at the 3-position of the isoxazole ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
CAS Number938007-41-1
Chemical StructureStructure

The precise mechanism of action for 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid remains largely unexplored. However, it is hypothesized that the compound may exert its effects through non-covalent interactions with biological targets, potentially influencing enzymatic pathways or receptor activities. The lack of detailed pharmacokinetic data limits our understanding of its bioavailability and metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid exhibit antimicrobial properties . For instance, studies on related isoxazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may share similar attributes.

Anticancer Activity

Preliminary investigations into the anticancer potential of isoxazole-based compounds have revealed promising results. Some analogs have shown significant cytotoxic effects on cancer cell lines, indicating that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could be further studied for its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed MIC values in the low micromolar range, warranting further investigation into their structure-activity relationships (SAR) .
  • Cytotoxicity Assessment : In another study focused on anticancer properties, derivatives similar to this compound were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested that these compounds could induce apoptosis through mitochondrial pathways .

Future Directions

Further research is necessary to elucidate the biological mechanisms underlying the activity of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid. Potential areas for exploration include:

  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
  • Mechanistic studies to identify specific molecular targets and pathways involved in its biological effects.

Q & A

Q. What are the common synthetic routes for 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic assembly. A validated approach includes:

  • Condensation : Reacting substituted benzaldehyde derivatives (e.g., 4-methylbenzaldehyde) with aminopyridine precursors under acidic or catalytic conditions.
  • Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the isoxazolo-pyridine core .
  • Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis of ester intermediates. Optimization involves adjusting catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (DMF for high-temperature stability), and reaction time (12–24 hours) to maximize yield (>70%) and purity (HPLC >95%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm regioselectivity of substituents (e.g., methyl at C6, phenyl at C3).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 309.1) and fragmentation patterns.
  • HPLC-PDA : For purity assessment (>95% at 254 nm) and detection of byproducts (e.g., uncyclized intermediates) .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates during cyclization. For example:

  • Reaction Path Search : Identifying low-energy pathways for isoxazole-pyridine fusion using software like Gaussian or ORCA.
  • Solvent Effects : COSMO-RS simulations to optimize solvent choice (e.g., toluene vs. DMF) based on solvation energy . Experimental validation involves parallel synthesis under predicted conditions to assess yield improvements (15–20% increase with computational guidance) .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing with CLSI guidelines) and use positive controls (e.g., ciprofloxacin for bacterial assays).
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic or stereochemical differences .
  • Dose-Response Curves : Perform IC50_{50} titrations (e.g., 0.1–100 µM) to confirm activity thresholds and compare with structurally analogous compounds (e.g., pyrazolo[4,3-c]pyridinones) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

SAR focuses on modifying:

  • Substituent Effects : Replace the phenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance binding to kinase ATP pockets.
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability. Testing via kinase inhibition assays (e.g., mTOR/p70S6K) and autophagy induction studies (LC3-II Western blot) reveals optimized derivatives with 2–3x higher potency .

Q. What experimental controls are essential in assessing the compound’s stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC.
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for heterocycles).
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to detect photodegradants .

Methodological Tables

Table 1. Synthetic Optimization Parameters for Cyclization Step

ParameterRange TestedOptimal ConditionYield Improvement
Catalyst (Pd)1–10 mol%5 mol%72% → 85%
SolventToluene, DMF, THFDMF15% reduction in byproducts
Temperature80–120°C100°C10% faster reaction
Reaction Time6–24 hours18 hours95% conversion
Source: Adapted from

Table 2. Biological Activity Comparison with Analogues

CompoundIC50_{50} (µM)Target EnzymeAutophagy Induction (LC3-II fold change)
6-Methyl-3-phenylisoxazolo[...]12.5 ± 1.2mTOR3.5x
Pyrazolo[4,3-c]pyridinone8.7 ± 0.9p70S6K4.2x
Chlorophenyl derivative18.3 ± 2.1mTOR2.1x
Source:

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